1-(2,6-Dichlorophenyl)ethanamine
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Overview
Description
1-(2,6-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C₈H₁₀Cl₂N It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with ammonia and hydrogen in the presence of a catalyst to form the corresponding amine . Another method includes the reduction of 2,6-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH₄) as a reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amines or hydrocarbons.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,6-Dichlorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)ethanamine can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)ethanamine: Differing in the position of chlorine atoms on the phenyl ring[][6].
1-(2,6-Dichlorophenyl)ethanol: Featuring a hydroxyl group instead of an amine group[][6].
Uniqueness: The unique positioning of chlorine atoms and the ethanamine group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications[6][6].
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWOZHOHRZOVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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